molecular formula C10H10N2O B1619098 2-Methoxyquinolin-8-amine CAS No. 134829-04-2

2-Methoxyquinolin-8-amine

Cat. No. B1619098
M. Wt: 174.2 g/mol
InChI Key: QURAWDWTNZXEDT-UHFFFAOYSA-N
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Description

2-Methoxyquinolin-8-amine, also known as 8-amino-2-methoxyquinoline (8-MAQ), is a heterocyclic organic compound that belongs to the quinoline family. It has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antitumor Activity

  • In Vitro Antitumor Activity : A study conducted by Károlyi et al. (2012) explored the in vitro antitumor activity of novel functionalized methanamines derived from 2-Methoxyquinolin-8-amine against various human cancer cell lines. This research showed that certain derivatives exhibited attractive cytotoxicity and cytostatic effects, highlighting the potential of 2-Methoxyquinolin-8-amine derivatives in cancer therapy (Károlyi et al., 2012).

Fluorescent Probes and Sensors

  • Fluorescent Zn(2+) Probe : Mikata et al. (2015) developed tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA), a highly fluorescent probe for Zn(2+) with a high quantum yield and sensitivity. This compound, derived from 2-Methoxyquinolin-8-amine, could be useful in various biological and environmental sensing applications (Mikata et al., 2015).

Miscellaneous Applications

  • Synthesis of Novel Compounds : Research by Jiang Jia-mei (2010) involved the synthesis of 4-Chloro-8-methoxyquinoline from 2-Methoxyquinolin-8-amine, indicating the compound's utility as a precursor in organic synthesis (Jiang Jia-mei, 2010).
  • Antibacterial Activity : A 2018 study by Qu et al. investigated the synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety, showing moderate to good antibacterial efficacy. This study illustrates the potential of 2-Methoxyquinolin-8-amine derivatives in developing new antibacterial agents (Qu et al., 2018).

properties

IUPAC Name

2-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURAWDWTNZXEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331275
Record name 2-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinolin-8-amine

CAS RN

134829-04-2
Record name 2-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thus, the 8-amino-2-chloroquinoline VI was allowed to react with a solution of sodium methylate in DMF (prepared under nitrogen by adding sodium hydride to a solution of methanol in DMF accompanied by the liberation of hydrogen). This procedure afforded 8-amino-2-methoxyquinoline VII. The introduction of the 8-(4-amino-1-methylbutyl) side chain was accomplished in the same manner as for the COMPARATIVE COMPOUND (U.S. Pat. No. 4,431,801). Thus intermediate VII was treated with 4-iodo-1-phthalimidopentane to give the target precursor 8-(4-phthalimido-1-methylbutylamino)quinoline VIII. The phthalimido group was removed with hydrazine to give the title compound free base IX. The free base was treated with succinic acid in a suitable solvent system to give the 2-methoxy target compound X as the succinic acid salt.
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Synthesis routes and methods II

Procedure details

2-Methoxy-8-nitroquinoline, as described above in Step D, (2.07 g, 10.14 mmol) was dissolved in EtOH (150 mL) and EtOAc (150 mL), the vessel was degassed, Pd/C (200 mg, 10 wt %) was added and the vessel was filled with H2 (1 atm). After 1 hour, the reaction was filtered through a pad of celite and concentrated in vacuo. The residue was chromatographed on silica gel, eluting with CH2Cl2, to yield the above-titled compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (62 mg, 0.22 mmol) in 5 mL of DMF were added 2-methoxyquinolin-8-amine (40 mg, 0.22 …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk

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